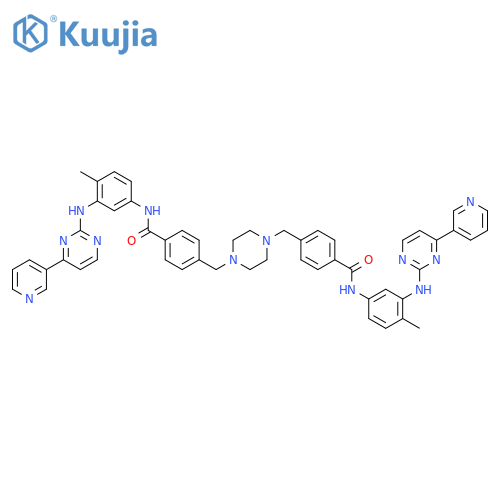Cas no 1365802-18-1 (Imatinib Impurity E)

Imatinib Impurity E structure
商品名:Imatinib Impurity E
CAS番号:1365802-18-1
MF:C52H48N12O2
メガワット:873.016729354858
MDL:MFCD28969243
CID:1015730
PubChem ID:71315751
Imatinib Impurity E 化学的及び物理的性質
名前と識別子
-
- 4,4'-(piperazine-1,4-diylbis(methylene))bis(N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide)
- Des(methylpiperazinyl-N-methyl) Imatinib Dimer Impurity
- N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-[[4-[[4-[[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]carbamoyl]phenyl]methyl]piperazin-1-yl]methyl]benzamide
- 1,4-Bis-[4-[4-methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]carbamoyl]benzylpiperazine
- Imatinib Impurity E
- 4,4'-[Piperazine-1,4-diylbis(methylene)]bis[N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide]
- HY-131275
- CS-0131974
- CS-0255282
- Benzamide, 4,4'-[1,4-piperazinediylbis(methylene)]bis[N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-; 4,4'-[1,4-Piperazinediylbis(methylene)]bis[N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide]; Des(methylpiperazinyl-N-methyl) Imatinib Dimer Impurity
- Imatinib Bis Impurity
- AS-80236
- DTXSID30747557
- 4,4'-(Piperazine-1,4-diylbis(methylene))bis(N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide) (Imatinib Impurity)
- N-(4-METHYL-3-{[4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)-4-{[4-({4-[(4-METHYL-3-{[4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)CARBAMOYL]PHENYL}METHYL)PIPERAZIN-1-YL]METHYL}BENZAMIDE
- 1365802-18-1
- Benzamide, 4,4'-[1,4-piperazinediylbis(methylene)]bis[N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-
- AKOS028109733
- A11670
- DA-74445
-
- MDL: MFCD28969243
- インチ: InChI=1S/C52H48N12O2/c1-35-7-17-43(29-47(35)61-51-55-23-19-45(59-51)41-5-3-21-53-31-41)57-49(65)39-13-9-37(10-14-39)33-63-25-27-64(28-26-63)34-38-11-15-40(16-12-38)50(66)58-44-18-8-36(2)48(30-44)62-52-56-24-20-46(60-52)42-6-4-22-54-32-42/h3-24,29-32H,25-28,33-34H2,1-2H3,(H,57,65)(H,58,66)(H,55,59,61)(H,56,60,62)
- InChIKey: DZHKYOWYCVBDPW-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)CC4=CC=C(C=C4)C(=O)NC5=CC(=C(C)C=C5)NC6=NC=CC(=N6)C7=CN=CC=C7)NC8=NC=CC(=N8)C9=CN=CC=C9
計算された属性
- せいみつぶんしりょう: 872.402319g/mol
- ひょうめんでんか: 0
- XLogP3: 7
- 水素結合ドナー数: 4
- 水素結合受容体数: 12
- 回転可能化学結合数: 14
- どういたいしつりょう: 872.402319g/mol
- 単一同位体質量: 872.402319g/mol
- 水素結合トポロジー分子極性表面積: 166Ų
- 重原子数: 66
- 複雑さ: 1380
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- 密度みつど: 1.3±0.1 g/cm3
- ゆうかいてん: >213°C (dec.)
- ようかいど: DMSO (Slighlty)
- PSA: 166.08000
- LogP: 9.48480
Imatinib Impurity E セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Imatinib Impurity E 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D583895-100mg |
1,4-Bis-[4-[4-Methyl-3-[[4-(pyridin-3-yl)pyriMidin-2-yl]aMino]phenyl]carbaMoyl]benzylpiperazine |
1365802-18-1 | 95% | 100mg |
$335 | 2024-05-24 | |
| TRC | D291890-25mg |
Des(methylpiperazinyl-N-methyl) Imatinib Dimer Impurity |
1365802-18-1 | 25mg |
$ 1367.00 | 2023-09-08 | ||
| eNovation Chemicals LLC | D543289-5g |
1,4-Bis-[4-[4-Methyl-3-[[4-(pyridin-3-yl)pyriMidin-2-yl]aMino]phenyl]carbaMoyl]benzylpiperazine |
1365802-18-1 | 95% | 5g |
$2500 | 2024-06-05 | |
| TRC | D291890-2.5mg |
Des(methylpiperazinyl-N-methyl) Imatinib Dimer Impurity |
1365802-18-1 | 2.5mg |
$ 173.00 | 2023-09-08 | ||
| eNovation Chemicals LLC | D583895-250mg |
1,4-Bis-[4-[4-Methyl-3-[[4-(pyridin-3-yl)pyriMidin-2-yl]aMino]phenyl]carbaMoyl]benzylpiperazine |
1365802-18-1 | 95% | 250mg |
$615 | 2024-05-24 | |
| Chemenu | CM167903-250mg |
4,4'-(piperazine-1,4-diylbis(methylene))bis(N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide) |
1365802-18-1 | 97% | 250mg |
$388 | 2023-02-02 | |
| Chemenu | CM167903-1g |
4,4'-(piperazine-1,4-diylbis(methylene))bis(N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide) |
1365802-18-1 | 97% | 1g |
$881 | 2023-02-02 | |
| MedChemExpress | HY-131275-5mg |
Imatinib Impurity E |
1365802-18-1 | 96.05% | 5mg |
¥2800 | 2024-04-20 | |
| MedChemExpress | HY-131275-10mg |
Imatinib Impurity E |
1365802-18-1 | 96.05% | 10mg |
¥4500 | 2024-04-20 | |
| Ambeed | A334508-50mg |
4,4'-(Piperazine-1,4-diylbis(methylene))bis(N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide) |
1365802-18-1 | 97% | 50mg |
$311.0 | 2025-03-03 |
Imatinib Impurity E 関連文献
-
Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221
-
Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429
-
3. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335
-
Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653
-
Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600
1365802-18-1 (Imatinib Impurity E) 関連製品
- 1246819-27-1(Imatinib Para-diaminomethylbenzene Impurity-d3)
- 1246819-59-9(Imatinib Meta-methyl-piperazine Impurity)
- 501000-36-8(Dutacatib)
- 404844-02-6(N-Desmethyl Imatinib)
- 641569-94-0(4-Methyl-3-4-(3-pyridinyl)-2-pyrimidinylaminobenzoic acid)
- 641569-97-3(Ethyl 4-Methyl-3-4-(3-pyridinyl)-2-pyrimidinylaminobenzoate)
- 571186-92-0(Imatinib (Pyridine)-N-oxide)
- 571186-93-1(Imatinib (Piperidine)-N,N-dioxide)
- 938082-57-6(Imatinib (Piperidine)-1-oxide)
- 571186-91-9(Imatinib (Piperazine)-4-oxide)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
